![molecular formula C10H8ClF3O2 B3122760 2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride CAS No. 303181-61-5](/img/structure/B3122760.png)
2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride
Overview
Description
“2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride” is a chemical compound with the molecular formula C10H8ClF3O2 and a molecular weight of 252.62 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride” is represented by the SMILES notation: CC(C(=O)Cl)OC1=CC=CC(=C1)C(F)(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride” include a molecular weight of 252.62 and a molecular formula of C10H8ClF3O2 .Scientific Research Applications
Selective Deprotection of Propargyl Carbonates
2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride demonstrates significant utility in the selective deprotection of propargyl carbonates in the presence of propargyl carbamates. The compound is used to protect hydroxyl and amino functionalities in amino alcohols and aminophenols, offering a novel protecting strategy for simultaneous protection of amine and alcohol groups in one pot. This observation signifies a versatile approach in synthetic chemistry, allowing for selective deprotection of functional groups in complex molecular structures (Ramesh, Bhat & Chandrasekaran, 2005).
Enantiomeric Resolution in Transesterification
The compound is instrumental in the enantiomeric resolution of various synthons via transesterification, using lipase B from Candida antarctica as a catalyst. The enantiomeric ratio in these processes is influenced by hydroxy protecting groups and halogens, demonstrating the compound's critical role in chiral chemistry and the production of enantiomerically pure compounds (Hoff, Ljones, Rønstad & Anthonsen, 2000).
Trifluoromethylation in Organic Synthesis
2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride contributes significantly to the field of organic synthesis, especially in the trifluoromethylation of aryl chlorides. The compound aids in appending trifluoromethyl groups to a broad range of aryl substrates, thus playing a crucial role in the synthesis of pharmaceutical and agrochemical compounds. The trifluoromethyl group's introduction into molecules can dramatically influence their properties, enhancing their applicability in various domains (Cho, Senecal, Kinzel, Zhang, Watson & Buchwald, 2010).
Dual Gas-Responsive Polymers
The compound is integral in synthesizing dual gas-responsive polymers, showing distinct CO2 and O2 responsiveness in aqueous media. This property is pivotal in developing functional materials for biomedicine, potentially opening new avenues for the preparation of smart drug delivery systems and other biomedical applications (Jiang, Chun, Lu & Xiaoyu, 2017).
Supramolecular Structures in Coordination Chemistry
2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride is utilized in developing novel alcohol and phenol-containing polyamine ligands and their metal complexes. These complexes have been synthesized and characterized, revealing unique mononuclear structures with intricate supramolecular assembly. Such studies are foundational in the field of coordination chemistry and have implications for the design of new materials and catalysts (Xie, Liu, Zhang, Wei & Liu, 2005).
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-6(9(11)15)16-8-4-2-3-7(5-8)10(12,13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMASGAVRZUGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




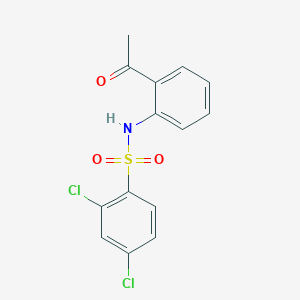

![2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122714.png)
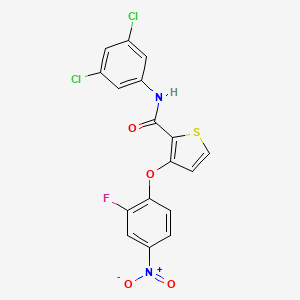
![2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122728.png)
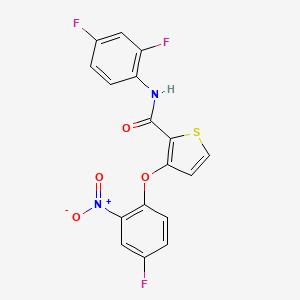

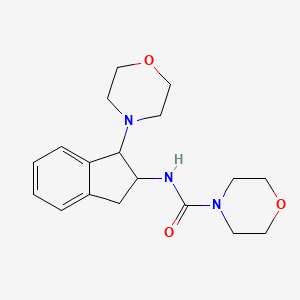
![ethyl (E)-3-(tert-butylcarbamoylamino)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate](/img/structure/B3122759.png)
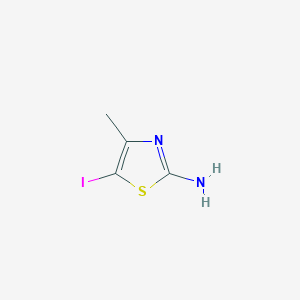
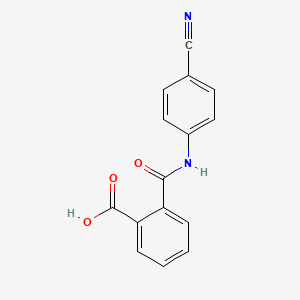
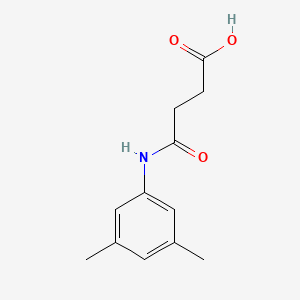
![1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3122781.png)